N-(5-chloro-2-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanamide
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Overview
Description
Preparation Methods
The synthesis of N-(5-chloro-2-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanamide involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of N-protective indole with halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal . This method involves a C-H alkylation reaction, which is a key step in the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations to improve yield and purity.
Chemical Reactions Analysis
N-(5-chloro-2-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanamide involves its interaction with specific molecular targets. It acts as a receptor antagonist, binding to and inhibiting the activity of certain receptors. This inhibition can affect various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanamide can be compared with other similar compounds, such as:
CID 2632: A cephalosporin antibiotic with a similar sulfonyl group.
CID 6540461: Another compound with a tetrahydrothienyl ring.
CID 5362065: A molecule with a dimethoxyethylamine moiety.
What sets this compound apart is its unique combination of functional groups, which gives it distinct chemical and biological properties .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-11-3-6-15(23)9-17(11)25-19(28)12(2)30-21-26-18(16(10-24)20(29)27-21)13-4-7-14(22)8-5-13/h3-9,12H,1-2H3,(H,25,28)(H,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLDHJZBWWNWOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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